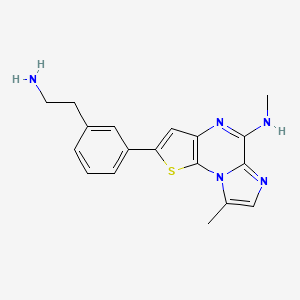

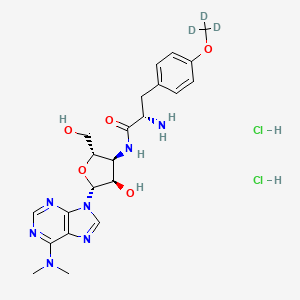

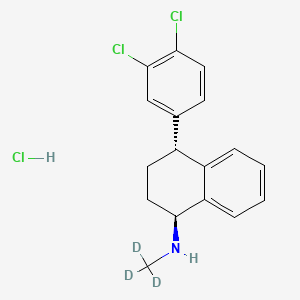

rac-trans Sertraline-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

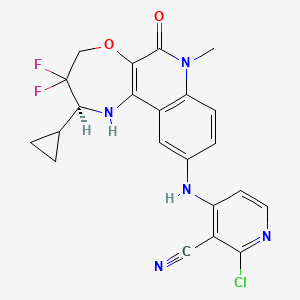

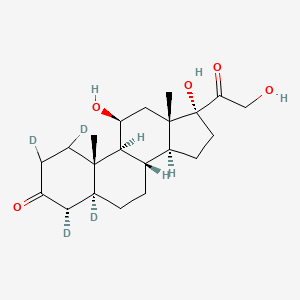

rac-trans Sertraline-d3 Hydrochloride: is an isotopically labeled version of Sertraline, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . The compound has a molecular formula of C17H15D3Cl3N and a molecular weight of 345.71 . It is used in proteomics research and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of rac-trans Sertraline-d3 Hydrochloride involves several steps. One approach is a chemoenzymatic synthesis that employs ketoreductases (KREDs) to yield a key chiral precursor . The bioreduction of the racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio . The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst . The final step involves direct amination employing methylamine followed by reduction with sodium borohydride .

化学反応の分析

rac-trans Sertraline-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The (S,S)-alcohol precursor is oxidized to an enantiopure (S)-ketone using sodium hypochlorite and AZADO.

Reduction: The final step in the synthesis involves the reduction of the imine precursor using sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.

Common reagents used in these reactions include sodium hypochlorite, AZADO, and sodium borohydride . The major products formed from these reactions are the enantiopure (S)-ketone and the final this compound .

科学的研究の応用

rac-trans Sertraline-d3 Hydrochloride is primarily used in proteomics research . It serves as a stable isotope-labeled compound, which is valuable in various analytical techniques, including mass spectrometry . The compound is also used in studies related to the serotonin reuptake mechanism, providing insights into the pharmacokinetics and pharmacodynamics of Sertraline .

作用機序

The mechanism of action of rac-trans Sertraline-d3 Hydrochloride is similar to that of Sertraline. It selectively inhibits the plasma membrane serotonin transporter (SERT), blocking serotonin reuptake from the neuronal synapse . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound targets the serotonin transporter and involves pathways related to serotonin reuptake inhibition .

類似化合物との比較

rac-trans Sertraline-d3 Hydrochloride can be compared with other SSRIs, such as:

Citalopram: Another SSRI with a similar mechanism of action but different chemical structure.

Paroxetine: Another SSRI with a unique chemical structure and specific applications in treating various psychiatric conditions.

The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .

特性

CAS番号 |

1426174-06-2 |

|---|---|

分子式 |

C17H18Cl3N |

分子量 |

345.7 g/mol |

IUPAC名 |

(1S,4R)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1/i1D3; |

InChIキー |

BLFQGGGGFNSJKA-KSGPAQBCSA-N |

異性体SMILES |

[2H]C([2H])([2H])N[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

正規SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。